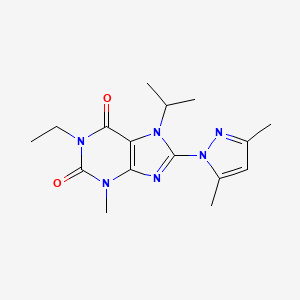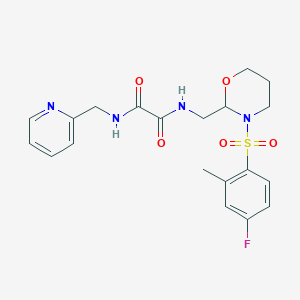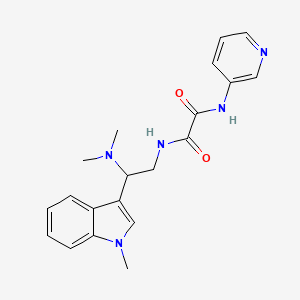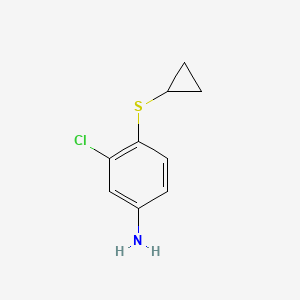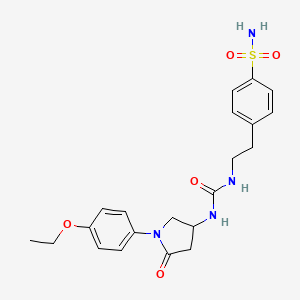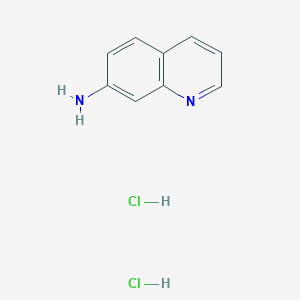
Quinolin-7-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-7-amine, also known as 7-Aminoquinoline, is a heterocyclic aromatic organic compound . It is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogues has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol has also been reported .Molecular Structure Analysis
The molecular formula of 7-Quinolinamine is C9H8N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The average mass is 144.173 Da and the monoisotopic mass is 144.068741 Da .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
Quinolin-7-amine dihydrochloride has a molecular weight of 180.64 . It is a solid at room temperature and should be stored in a refrigerator . It is slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Scientific Research Applications
Anticancer Activity
- Quinolin-7-amine derivatives have been synthesized and evaluated for cytotoxic effects on human breast tumor cell lines, showing promising results as potential anticancer agents. Notably, specific derivatives like N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine displayed significant potency against certain cancer cells, surpassing even established drugs like chloroquine in effectiveness (Zhang et al., 2007).
- A range of quinolin-4-amines, including 2-(aryl or heteroaryl)quinolin-4-amines, have been synthesized and shown to exhibit anti-HIV-1 activity at low concentrations, with minimal cell toxicity. This discovery provides a pathway for designing new compounds in this class for treating HIV (Strekowski et al., 1991).
- Novel derivatives of quinoline carbohydrazide, particularly those with trifluoromethyl groups, have demonstrated significant antimicrobial activity, indicating their potential as future antituberculosis agents (Garudachari et al., 2014).
Antioxidant Activity
- Certain selenium-containing quinolines have shown significant antioxidant potential in vitro, indicating their potential use as simple antioxidant agents or selective DNA-binding agents (Bocchini et al., 2020).
Antimicrobial and Anti-Inflammatory Activities
- Synthesized quinoline derivatives containing 1,2,4-triazole moieties have displayed very good antimicrobial activity, comparable to standard drugs, against several strains. This finding underlines their promise in developing new antimicrobial agents (Eswaran et al., 2009).
- A novel series of 7-alkoxy-1-amino-4,5-dihydro[1,2,4]triazole[4,3-a]quinolines, synthesized from 6-hydroxy-3,4-dihydro-2(1H)-quinolone, exhibited significant anti-inflammatory activity in animal models, comparable to or even more potent than ibuprofen (Sun et al., 2008).
Other Applications
- Quinolin-7-amine derivatives have been explored in the context of neurodegenerative diseases like Alzheimer's, where certain furo[2,3-b]quinolin-4-amine, and pyrrolo[2,3-b]quinolin-4-amine derivatives have shown promise as inhibitors of BuChE, a key enzyme in Alzheimer's pathology (Martins et al., 2011).
- The development of quinolones, a group of antibacterials derived from quinoline, has significantly impacted the treatment of bacterial infections, with progressive modifications leading to enhanced antibacterial efficacy and potency (Andersson & MacGowan, 2003).
Mechanism of Action
Target of Action
Quinolin-7-amine dihydrochloride is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities Quinoline derivatives are known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
Quinoline derivatives are known to form a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This interaction with its targets leads to the inhibition of DNA synthesis, which can result in the death of the cell .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their interaction with different biological targets . These affected pathways and their downstream effects can lead to a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Pharmacokinetics
Quinoline derivatives are known to have excellent tissue penetration, making them potent agents .
Result of Action
The interaction of quinoline derivatives with their targets can lead to various cellular effects, including the inhibition of dna synthesis, which can result in the death of the cell .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological target .
Safety and Hazards
Future Directions
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, developing a novel cytotoxic drug using this scaffold with potent activity and selectivity still remains an interesting field of research . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
properties
IUPAC Name |
quinolin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1-6H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBIHCIVTAZFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897439-74-6 |
Source


|
| Record name | quinolin-7-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

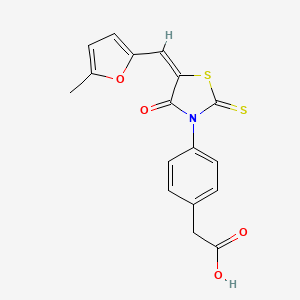
![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)
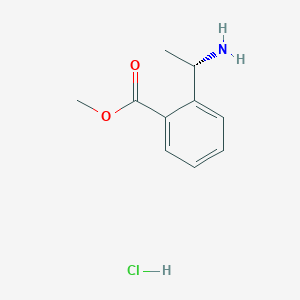
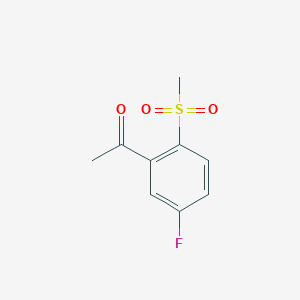
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)

